molecular formula C10H12N4O2 B2501997 (1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)acetic acid CAS No. 1006464-37-4

(1',3'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)acetic acid

Cat. No.: B2501997
CAS No.: 1006464-37-4
M. Wt: 220.232
InChI Key: GASOXLGVGBVWMG-UHFFFAOYSA-N
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Description

(1’,3’-Dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)acetic acid is an organic compound with the molecular formula C10H12N4O2 It is a derivative of bipyrazole, characterized by the presence of two pyrazole rings connected through a methylene bridge, with additional methyl groups at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1’,3’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)acetic acid typically involves the reaction of 3,4-dimethylpyrazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in an aqueous or alcoholic medium, with the addition of a base such as sodium hydroxide to facilitate the nucleophilic attack.

Industrial Production Methods

On an industrial scale, the production of (1’,3’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)acetic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(1’,3’-Dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, (1’,3’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with specific biological targets makes it a valuable tool for probing biochemical pathways and mechanisms.

Medicine

In medicine, (1’,3’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)acetic acid derivatives are being explored for their potential therapeutic properties. These compounds may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (1’,3’-dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites. The exact mechanism depends on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Similar in structure but lacks the second pyrazole ring.

    1,3-Dimethyl-1H-imidazole-4-carboxylic acid: Contains an imidazole ring instead of a pyrazole ring.

    1,3-Dimethyl-1H-pyrazole-5-carboxylic acid: Similar to the first compound but with a different substitution pattern.

Uniqueness

(1’,3’-Dimethyl-1H,1’H-3,4’-bipyrazol-1-yl)acetic acid is unique due to its bipyrazole structure, which imparts distinct chemical and biological properties. The presence of two pyrazole rings allows for greater versatility in chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[3-(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-7-8(5-13(2)11-7)9-3-4-14(12-9)6-10(15)16/h3-5H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASOXLGVGBVWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NN(C=C2)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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